molecular formula C23H20N4O2S B10938688 N-benzyl-2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)hydrazinecarbothioamide

N-benzyl-2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)hydrazinecarbothioamide

Cat. No.: B10938688
M. Wt: 416.5 g/mol
InChI Key: SVOPXBOEADRWEW-UHFFFAOYSA-N
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Description

N-BENZYL-2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a benzyl group, a cyanophenoxy group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common method involves the reaction of benzylamine with 4-cyanophenoxyacetic acid to form an intermediate, which is then reacted with benzoyl chloride to introduce the benzoyl group. The final step involves the reaction with hydrazinecarbothioamide under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-BENZYL-2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor sites. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

1-benzyl-3-[[3-[(4-cyanophenoxy)methyl]benzoyl]amino]thiourea

InChI

InChI=1S/C23H20N4O2S/c24-14-17-9-11-21(12-10-17)29-16-19-7-4-8-20(13-19)22(28)26-27-23(30)25-15-18-5-2-1-3-6-18/h1-13H,15-16H2,(H,26,28)(H2,25,27,30)

InChI Key

SVOPXBOEADRWEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)C#N

Origin of Product

United States

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